molecular formula C7H3F2NO4 B040929 2,5-Difluoro-4-nitrobenzoic acid CAS No. 116465-48-6

2,5-Difluoro-4-nitrobenzoic acid

Cat. No. B040929
M. Wt: 203.1 g/mol
InChI Key: GPTNSBLYGCZJQV-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-nitrobenzoic acid is a multi-reactive compound used in various chemical syntheses. It serves as a building block in heterocyclic oriented synthesis (HOS), leading to the preparation of substituted nitrogenous heterocycles with significant importance in drug discovery (Křupková et al., 2013).

Synthesis Analysis

  • The synthesis of similar fluorinated benzoic acids involves a continuous microflow process, which includes the generation of unstable aryl-Grignard reagents followed by reaction with gaseous CO2 (Deng et al., 2015).
  • An alternative synthesis method for 4-chloro-2,5-difluorobenzoic acid, closely related to 2,5-Difluoro-4-nitrobenzoic acid, involves Sandmeyer reaction, bromination, and Grignard reaction (Hao-yu, 2011).

Molecular Structure Analysis

  • The crystal structure of similar compounds, like 5-amino-2-nitrobenzoic acid, reveals specific details about molecular conformation and intermolecular hydrogen bonding, which are crucial for understanding the molecular structure of 2,5-Difluoro-4-nitrobenzoic acid (Mrozek & Głowiak, 2004).

Chemical Reactions and Properties

  • Similar compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid demonstrate versatility in forming various heterocyclic scaffolds, indicating the potential reactivity of 2,5-Difluoro-4-nitrobenzoic acid in forming diverse chemical structures (Křupková et al., 2013).

Physical Properties Analysis

  • The synthesis and characterization of closely related compounds, like 5-Nitro-2-nitratomethyl-1,2,3,4-tetrazole, provide insights into the physical properties such as crystal structure, melting point, and stability, which are relevant for understanding the physical properties of 2,5-Difluoro-4-nitrobenzoic acid (Li et al., 2012).

Chemical Properties Analysis

  • The reactivity of similar nitrobenzoic acids in forming supramolecular assemblies and their interactions with other chemical species can shed light on the chemical properties of 2,5-Difluoro-4-nitrobenzoic acid. Studies on compounds like 2-Chloro-4-nitrobenzoic acid indicate the importance of hydrogen bond interactions and the role of substituents in determining chemical behavior (Oruganti et al., 2017).

Scientific Research Applications

  • Drug Discovery and Pharmacological Research :

    • 5-Fluoro-2-nitrobenzoic acid is used in the synthesis of guanine-mimetic libraries, with potential applications in drug discovery and pharmacological research (Miller & Mitchison, 2004).
  • Synthesis in Pharmaceutical and Material Science :

    • A study demonstrates a continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid, which is significant in pharmaceutical and material science applications (Deng et al., 2015).
  • Solid-Phase Synthesis of Heterocyclic Scaffolds :

    • 4-Chloro-2-fluoro-5-nitrobenzoic acid is used in synthesizing various heterocyclic scaffolds for potential drug discovery applications (Křupková et al., 2013).
  • Thiol-Quantification Enzyme Assays :

    • The development of 2,4-dinitrobenzenesulfonyl fluoresceins as fluorescent alternatives to Ellman's reagent offers a more practical solution for high-throughput enzyme assays (Maeda et al., 2005).
  • Catalysis in Organic Synthesis :

    • Scandium trifluoromethanesulfonate, used in conjunction with p-nitrobenzoic anhydrides, serves as a highly active catalyst in acylation and esterification reactions (Ishihara et al., 1996).
  • Cancer Research :

    • Paramagnetic dirhenium complexes with nitrobenzoate ligands exhibit antiproliferative properties against human breast cancer cells, suggesting potential for anti-cancer treatments (Mallick et al., 2017).
  • Detection of Chemical Residues :

    • A method for detecting sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate residues on various biological and environmental samples, like soybeans and soil, was developed (Alder, Augenstein, & Rogerson, 1978).
  • Pharmaceutical Ingredient Development :

    • Ethanolamine nitro/chloronitrobenzoates are being studied as potential active pharmaceutical ingredients for treating immunodeficiency diseases and tuberculosis due to their lower toxicity (Crisan et al., 2017).

Safety And Hazards

This compound should be stored in a cool, dry place, in a well-sealed container, and away from oxidizing agents . It’s recommended to avoid dust formation, ingestion, and inhalation .

properties

IUPAC Name

2,5-difluoro-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTNSBLYGCZJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289135
Record name 2,5-difluoro-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-4-nitrobenzoic acid

CAS RN

116465-48-6
Record name 2,5-difluoro-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Difluoro-4-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Konstantinidou, A Oun, P Pathak, Z Wang… - … CHEMISTRY & NEW …, 2020 - research.rug.nl
Here we present the rational design and the synthetic methodologies towards proteolysis targeting chimeras (PROTACs) for the recently-emerged Parkinson’s target leucine-rich repeat …
Number of citations: 2 research.rug.nl
BR Lahue, Y Ma, GW Shipps Jr, W Seghezzi… - Bioorganic & medicinal …, 2009 - Elsevier
Substituted benzimidazoles were profiled as inhibitors of kinesin spindle protein (KSP), an increasingly important target for the development of anticancer drugs. This series …
Number of citations: 27 www.sciencedirect.com

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